An In-depth Technical Guide to the Chemical Structure and Properties of Vinyloxazoles
An In-depth Technical Guide to the Chemical Structure and Properties of Vinyloxazoles
A Note to the Researcher: The query for "5-vinyloxazole" does not correspond to a commonly synthesized or commercially available chemical entity in major chemical databases. It is likely that the intended compound of interest is an isomeric form, such as 2-vinyloxazole, 4-vinyloxazole, or a related derivative. This guide will focus on the chemical landscape of vinyloxazoles, with a primary emphasis on the more extensively studied 2-vinyloxazole and its derivatives, while also providing context on the synthesis of 5-substituted oxazoles.
Introduction to Vinyloxazoles: A Versatile Heterocyclic Scaffold
Oxazole rings are a prominent feature in a multitude of biologically active compounds and are considered a "privileged scaffold" in medicinal chemistry. Their utility stems from their ability to engage in various non-covalent interactions, making them effective components in the design of novel therapeutics with a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a vinyl group to the oxazole core further enhances its synthetic versatility, providing a reactive handle for a variety of chemical transformations. This vinyl moiety allows for participation in polymerization reactions and serves as a key building block for the construction of more complex molecular architectures.[4]
Chemical Structure and Physicochemical Properties
The vinyloxazole family consists of several isomers, with the position of the vinyl group on the oxazole ring defining their distinct chemical properties and reactivity. The most commonly encountered and studied isomer is 2-vinyloxazole.
Isomeric Forms of Vinyloxazole
The primary isomers of vinyloxazole are 2-vinyloxazole, 4-vinyloxazole, and 5-vinyloxazole. Due to the electronic nature of the oxazole ring, the stability and reactivity of these isomers can differ significantly. The search for a specific CAS number for "5-vinyloxazole" was inconclusive, suggesting its limited study or inherent instability. In contrast, derivatives of 2-vinyloxazole and 5-substituted oxazoles are well-documented.[1][5][6][7]
Physicochemical and Spectroscopic Data
The following table summarizes the computed and experimental data for a representative vinyloxazole derivative, 2-vinyl-4,5-dihydrooxazole, which provides a useful proxy for understanding the general properties of this class of compounds.[8][9]
| Property | Value | Source |
| Molecular Formula | C₅H₇NO | [8] |
| Molecular Weight | 97.12 g/mol | [8] |
| IUPAC Name | 2-ethenyl-4,5-dihydro-1,3-oxazole | [8] |
| CAS Number | 13670-33-2 | [8][10] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform, benzene, and acetone. | [11] |
| XLogP3 | 0.4 | [8] |
Spectroscopic Characterization:
The structural elucidation of vinyloxazoles relies heavily on modern spectroscopic techniques.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of a vinyloxazole would be expected to show characteristic signals for the vinyl protons, typically in the range of 5.0-6.5 ppm, with distinct coupling patterns (dd, d). The protons on the oxazole ring would appear in the aromatic region, generally between 7.0 and 8.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the sp² hybridized carbons of the vinyl group at approximately 110-140 ppm and the carbons of the oxazole ring in the range of 115-160 ppm.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum would be characterized by C=C stretching vibrations for the vinyl group around 1640 cm⁻¹.
-
C=N and C=C stretching bands from the oxazole ring would be observed in the 1500-1600 cm⁻¹ region.
-
C-H stretching vibrations for the vinyl and aromatic protons would appear above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the specific vinyloxazole isomer.
-
Fragmentation patterns would likely involve the loss of the vinyl group or cleavage of the oxazole ring.
-
Synthesis of Vinyloxazoles
The synthesis of vinyloxazoles can be approached through various strategies, often tailored to the desired substitution pattern on the oxazole ring.
Synthesis of 5-Substituted Oxazoles: The van Leusen Reaction
A prominent method for the synthesis of 5-substituted oxazoles is the van Leusen oxazole synthesis.[1][13] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring.[1][13] To generate a 5-vinyloxazole via this route, one would employ acrolein or a related α,β-unsaturated aldehyde as the starting material.
Conceptual Workflow for van Leusen Synthesis of 5-Vinyloxazole:
Conceptual van Leusen synthesis of 5-vinyloxazole.
Detailed Experimental Protocol (Hypothetical for 5-Vinyloxazole):
-
Reaction Setup: To a solution of acrolein (1.0 eq) in a suitable solvent such as methanol or a mixture of DME and methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (1.5 eq), portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction typically proceeds to completion within a few hours.
-
Workup: Upon completion, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-vinyloxazole.
Reactivity and Applications of Vinyloxazoles
The dual functionality of the vinyl group and the oxazole ring makes vinyloxazoles valuable intermediates in organic synthesis.
Reactions of the Vinyl Group
The vinyl group can participate in a variety of reactions, including:
-
Polymerization: Vinyloxazoles can undergo radical or cationic polymerization to form polymers with interesting material properties. The oxazole moiety in the polymer backbone can influence properties such as thermal stability and solubility.[14]
-
Cycloaddition Reactions: The vinyl group can act as a dienophile or a dipolarophile in cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions.[15][16][17] These reactions are powerful tools for the construction of complex polycyclic and heterocyclic systems, which are often found in biologically active molecules.[18]
-
Hydrogenation and Halogenation: The double bond can be readily reduced to an ethyl group or undergo addition reactions with halogens.
[3+2] Cycloaddition of a Vinyloxazole Derivative:
Conceptual [3+2] cycloaddition reaction of a vinyloxazole derivative.
Applications in Drug Discovery and Development
The oxazole nucleus is a key component in numerous pharmaceuticals.[19][20] The ability to functionalize the oxazole ring with a vinyl group opens up new avenues for the synthesis of novel drug candidates. The vinyl group can be used as a handle to attach the oxazole core to other molecular fragments or to modulate the electronic and steric properties of the molecule to optimize its interaction with biological targets. The concept of "vinylogy," where the electronic effects of a functional group are transmitted through a conjugated system, is a relevant principle in the design of vinyloxazole-based drugs.[21][22]
Conclusion
While the specific compound "5-vinyloxazole" remains elusive in the chemical literature, the broader class of vinyloxazoles represents a versatile and valuable platform for both materials science and medicinal chemistry. The synthetic accessibility of isomers like 2-vinyloxazole and the potential for the synthesis of 5-substituted vinyloxazoles via established methods like the van Leusen reaction provide a rich field for further exploration. The dual reactivity of the vinyl group and the inherent biological relevance of the oxazole core ensure that vinyloxazoles will continue to be an area of active research for the development of novel functional materials and therapeutic agents.
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